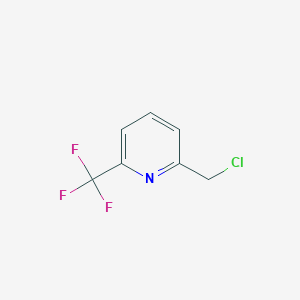
1,3-Propanediol-d8
Overview
Description
1,3-Propanediol-d8 is a deuterated form of 1,3-propanediol, where the hydrogen atoms are replaced with deuterium. This compound is represented by the molecular formula DOCD2CD2CD2OD and has a molecular weight of 84.14 g/mol . It is a colorless, viscous liquid that is miscible with water and commonly used in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 1,3-Propanediol-d8 is the enzyme 1,3-propanediol oxidoreductase . This enzyme plays a crucial role in the bioconversion of glycerol to 1,3-propanediol . Another target is the Haloalkane dehalogenase , which is involved in the degradation of halogenated alkanes .
Mode of Action
This compound interacts with its targets by serving as a substrate for the enzyme 1,3-propanediol oxidoreductase . This enzyme catalyzes the reduction of 3-hydroxypropionaldehyde to 1,3-propanediol . The deuterium atoms in this compound can be incorporated into drug molecules as tracers for quantitation during the drug development process .
Biochemical Pathways
This compound is involved in the glycerol bioconversion pathway . In this pathway, glycerol is first dehydrated to 3-hydroxypropionaldehyde by the action of glycerol dehydratase . Then, 1,3-propanediol oxidoreductase reduces 3-hydroxypropionaldehyde to 1,3-propanediol . The presence of this compound in this pathway can affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
It is known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . Deuterium, being a stable isotope of hydrogen, can alter the metabolic stability and hence the bioavailability of the drug .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the glycerol bioconversion pathway . By serving as a substrate for 1,3-propanediol oxidoreductase, this compound contributes to the production of 1,3-propanediol . This compound is a valuable chemical used in various industries, including the polymer, pharmaceutical, food, and cosmetics industries .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of impurities in crude glycerol can affect the activity of glycerol dehydratase, a key enzyme in the 1,3-propanediol synthetic pathway . Moreover, the efficiency of 1,3-propanediol production can be enhanced by optimizing the fermentation conditions and using metabolic engineering strategies .
Biochemical Analysis
Biochemical Properties
1,3-Propanediol-d8 plays a significant role in biochemical reactions, particularly in the context of microbial fermentation processes. It interacts with several key enzymes, including glycerol dehydratase and 1,3-propanediol oxidoreductase. Glycerol dehydratase catalyzes the dehydration of glycerol to 3-hydroxypropionaldehyde, which is subsequently reduced to 1,3-propanediol by 1,3-propanediol oxidoreductase. These interactions are crucial for the microbial production of 1,3-propanediol from glycerol .
Cellular Effects
This compound influences various cellular processes, particularly in microbial cells. It has been observed to affect cell growth and metabolism, especially in bacteria such as Klebsiella pneumoniae. The compound can alter cell signaling pathways and gene expression, leading to changes in cellular metabolism. For instance, the presence of this compound can enhance the production of reducing equivalents like NADH, which are essential for various metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes involved in its metabolic pathway. The compound binds to glycerol dehydratase and 1,3-propanediol oxidoreductase, facilitating the conversion of glycerol to 1,3-propanediol. This process involves enzyme activation and the subsequent reduction of 3-hydroxypropionaldehyde to 1,3-propanediol. Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and enzyme activity. These temporal effects are important for understanding the long-term implications of using this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can enhance metabolic processes. At higher doses, it can cause toxic effects, including disruptions in cellular metabolism and enzyme activity. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glycerol metabolism. It interacts with enzymes such as glycerol dehydratase and 1,3-propanediol oxidoreductase, facilitating the conversion of glycerol to 1,3-propanediol. This process is part of the larger metabolic network that includes the tricarboxylic acid (TCA) cycle and glycolysis. The presence of this compound can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells, this compound is transported and distributed through both passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution within tissues can affect its localization and accumulation, influencing its overall biochemical activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct this compound to specific organelles, where it participates in metabolic processes and interacts with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol-d8 can be synthesized through several methods. One common method involves the hydrogenation of 3-hydroxypropanal, which is produced by the hydroformylation of ethylene oxide . The hydrogenation process typically uses catalysts such as Raney nickel or nickel-supported catalysts under high pressure and temperature conditions.
Another method involves the selective deoxygenation of glycerol using heterogeneous or homogeneous catalysis. This process employs an organometallic catalyst on a zirconium dioxide support at elevated hydrogen pressure and temperature .
Industrial Production Methods
Industrial production of this compound often involves biotechnological routes. For example, microbial fermentation of glycerol using genetically modified strains of Escherichia coli or Clostridium diolis can produce 1,3-propanediol . This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol-d8 undergoes various chemical reactions typical of alcohols. These include:
Oxidation: It can be oxidized to form aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are used.
Substitution: Acid chlorides or isocyanates are commonly used reagents.
Major Products Formed
Oxidation: Produces 3-hydroxypropionic acid or malonic acid.
Reduction: Produces propane.
Substitution: Produces esters or urethanes.
Scientific Research Applications
1,3-Propanediol-d8 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of polyesters, polyurethanes, and polyethers.
Biology: Employed in metabolic studies and as a tracer in biochemical research.
Medicine: Used in the development of pharmaceuticals and as a solvent in drug formulations.
Industry: Utilized in the production of adhesives, laminates, coatings, and moldings.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol-d8: Another deuterated diol with similar properties but different structural arrangement.
1,3-Propanediol-13C3: A carbon-13 labeled version of 1,3-propanediol.
1,3-Propane-d6-diol: A deuterated form with six deuterium atoms.
Uniqueness
1,3-Propanediol-d8 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. Its isotopic labeling allows for precise tracking in metabolic studies and detailed analysis of reaction mechanisms, making it a valuable tool in scientific research .
Properties
IUPAC Name |
1,1,2,2,3,3-hexadeuterio-1,3-dideuteriooxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDHNVEDLHUCE-JVKIUYSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)
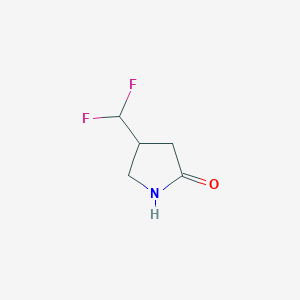
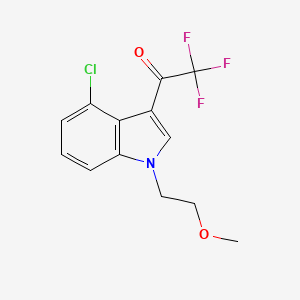
![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)
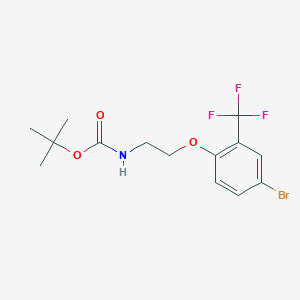
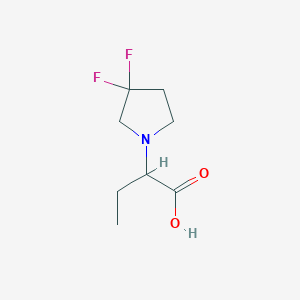
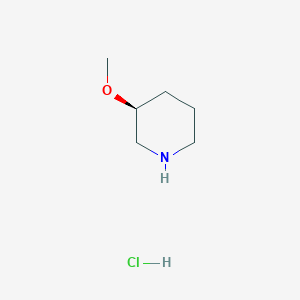
![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)
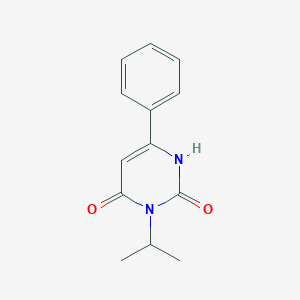
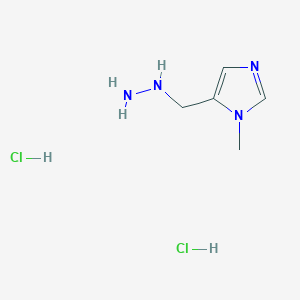
![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1469466.png)
